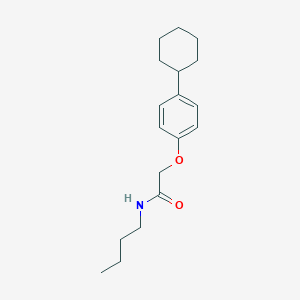

![molecular formula C15H19ClN2O B5081458 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B5081458.png)

1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]-1H-imidazole

Descripción general

Descripción

The compound “1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]-1H-imidazole” is an organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The molecule also contains a butyl chain and a chloro-dimethylphenoxy group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, the butyl chain, and the chloro-dimethylphenoxy group would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would depend on its molecular structure. The imidazole ring, for example, is a site of high electron density and could be involved in various chemical reactions . The chloro-dimethylphenoxy group might also be reactive .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar imidazole ring and the nonpolar butyl chain could impact its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación

Antifungal Properties

1-[4-(4-Chlorophenyl)-2-(2,6-Dichlorophenylthio)-N-Butyl]-1H-Imidazole Nitrate demonstrates potent antifungal properties, particularly effective against in vivo Candida albicans infections in mice. It maintains activity even at 0.25% formulation strength and shows low reinfection rates post-treatment (Walker et al., 1978).

Synthesis and Characterization

The synthesis and characterization of similar imidazole derivatives are significant. For example, 1-(2,6-Dimethyl-4-Bromophenyl)Imidazole was synthesized and characterized using NMR, highlighting the relevance of these compounds in organic chemistry research (Zhou Zhong-gao, 2011).

Molecular Docking and Reactivity Studies

Imidazole derivatives have been studied for their reactive properties using DFT and molecular dynamics simulations. One study reported solvent-free synthesis of derivatives like 2-Chloro-1-(4-Methoxyphenyl)-4,5-Dimethyl-1H-Imidazole, followed by detailed spectroscopic characterization and reactivity study. This includes antimicrobial activity analysis against various bacterial strains (Thomas et al., 2018).

Applications in Polymer Science

1-Substituted Imidazole Derivatives have been synthesized and investigated as thermal latent catalysts for epoxy-phenolic resins. These studies are vital for the development of materials with improved thermal latency and storage stability (Wong et al., 2007).

Luminescence Sensing

Certain imidazole derivatives, such as dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks, have been synthesized for luminescence sensing of chemicals like benzaldehyde derivatives. These properties make them potential fluorescence sensors (Shi et al., 2015).

Antimicrobial Activities

Some 1-[4-Phenyl-2-(Phenylthio or Acyloxy)-N-Butyl]-1H-Imidazole Derivatives exhibit significant antifungal activities, comparable to known antifungal agents like butoconazole (Takeuchi et al., 1991).

Novel Imidazole Derivatives for Bacterial Inhibition

New imidazole derivatives have been characterized and evaluated for antibacterial activity against various strains. These studies provide insights into the development of new antimicrobial agents (Smitha et al., 2018).

Propiedades

IUPAC Name |

1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O/c1-12-9-14(16)10-13(2)15(12)19-8-4-3-6-18-7-5-17-11-18/h5,7,9-11H,3-4,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXNCBIXFPREPHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCCCCN2C=CN=C2)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]-N-methyl-2-(1-methylpyrazol-4-yl)ethanamine](/img/structure/B5081377.png)

![2-{1-(2,2-dimethylpropyl)-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5081385.png)

![2-(3,5-dichlorophenyl)-8-(tricyclo[3.3.1.1~3,7~]dec-2-ylidene)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B5081398.png)

![N-{4-[(difluoromethyl)thio]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B5081425.png)

![N-[5-(1-adamantyl)-2-methylphenyl]acetamide](/img/structure/B5081448.png)

![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-methyl-2-pyrazinecarboxamide](/img/structure/B5081454.png)

![2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(2,6-diethylphenyl)acetamide](/img/structure/B5081464.png)

![N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(1-phenylethyl)glycinamide](/img/structure/B5081467.png)

![N-(dibenzo[b,d]furan-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B5081468.png)

![5-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5081471.png)